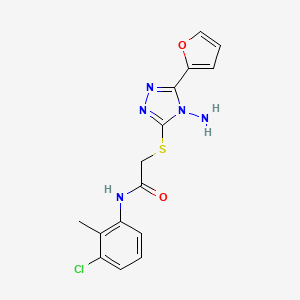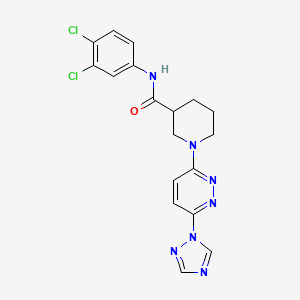![molecular formula C18H18FNO4S B3017514 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-11-5](/img/structure/B3017514.png)
methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a derivative of methyl acrylate, which is a commonly used monomer in the production of polymers. The compound features a sulfonyl group attached to a 4-ethylphenyl ring and an amino group linked to a 4-fluorophenyl ring. These substitutions on the acrylate backbone can potentially influence the physical, chemical, and photochromic properties of the resulting polymers.
Synthesis Analysis
The synthesis of related methylacrylate monomers has been demonstrated in the literature. For instance, monomers containing azobenzene groups with heterocyclic sulfonamide substituents were synthesized and used to prepare homopolymers and copolymers with photochromic properties . Although the specific synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is not detailed, similar synthetic routes could be employed, involving the formation of the sulfonyl and amino substituents on the acrylate backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has been studied using techniques such as single crystal X-ray diffraction . These studies reveal that noncovalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stabilization of the molecular conformation and self-assembly processes. The presence of fluorine atoms can contribute to the formation of C-H⋯F hydrogen bonds, which are crucial in the supramolecular assembly of these compounds.
Chemical Reactions Analysis
The chemical reactivity of poly(methyl acrylate) derivatives can be modified through various reactions. For example, poly(methyl acrylate) can undergo metalation and α-substitution to introduce different functional groups, such as α-methyl carboxylate, α-methyl sulfone, or α-(2-hydroxyethyl sulfone) . These modifications can significantly alter the properties of the polymer, making it suitable for specialized applications. The introduction of sulfonyl and amino groups in methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate could similarly affect its reactivity and the properties of its polymers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate are not provided, the properties of related compounds can be inferred. Polymers derived from methylacrylate monomers with azobenzene groups exhibit photochromic properties, which are characterized by reversible trans-cis isomerization upon exposure to light . The introduction of sulfonyl and amino substituents is likely to influence the optical properties, such as absorbance and refractive index, of the resulting polymers. Additionally, the presence of these groups could affect the thermal stability, solubility, and mechanical strength of the polymers.
Aplicaciones Científicas De Investigación
Supramolecular Assembly and Molecular Structure
Research has highlighted the use of similar compounds in supramolecular assembly processes. A study on a related compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, demonstrated its application in forming a three-dimensional supramolecular network. This network is stabilized by hydrogen bonds and π⋯π stacking interactions, which play a crucial role in molecular conformation and self-assembly processes (Matos et al., 2016).
Hydrophobic Surface Coatings
Fluorinated acrylate emulsions, which may include compounds similar to methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate, have significant applications in creating hydrophobic surface coatings. These emulsions are particularly effective due to their low surface energy and excellent hydrophobicity, making them ideal for water repellent modifications (Yin et al., 2017).
Synthesis of Fluorinated Polymers
Compounds within this chemical category have been used in the synthesis of fluorinated polymers. These polymers, which contain short perfluorobutyl side chains, exhibit super wetting performance on various substrates and are potential candidates for replacing long-chain fluoroalkylated polymers in nonstick and self-cleaning applications (Jiang et al., 2016).
Photochromic Properties in Polymers
Methylacrylate polymers containing azobenzene groups, related to the compound of interest, show promising photochromic properties. These properties are exhibited through trans-cis isomerization of side chain azobenzene fragments under illumination, useful in materials that change color in response to light (Ortyl et al., 2002).
Propiedades
IUPAC Name |
methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-4-10-16(11-5-13)25(22,23)17(18(21)24-2)12-20-15-8-6-14(19)7-9-15/h4-12,20H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVKSIQDBJDLP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)


![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
